3,3'-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol
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Overview
Description
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a diphenol structure with an isopentylazanediyl linkage, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol typically involves a multi-step process. One common method includes the reaction of 3,3’-dihydroxybenzyl alcohol with isopentylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation reactions can occur at the aromatic rings using halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as resins and coatings.
Mechanism of Action
The mechanism of action of 3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,2-diyl)diphenol: Similar structure but lacks the isopentylazanediyl linkage.
Dimethyl 3,3’-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate: Contains an ethane-1,2-diylbis(oxy) linkage instead of isopentylazanediyl.
Uniqueness
3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol is unique due to its isopentylazanediyl linkage, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C21H29NO2 |
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Molecular Weight |
327.5 g/mol |
IUPAC Name |
3-[2-[2-(3-hydroxyphenyl)ethyl-(3-methylbutyl)amino]ethyl]phenol |
InChI |
InChI=1S/C21H29NO2/c1-17(2)9-12-22(13-10-18-5-3-7-20(23)15-18)14-11-19-6-4-8-21(24)16-19/h3-8,15-17,23-24H,9-14H2,1-2H3 |
InChI Key |
XQNYRKPKGAELJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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